Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate
Description
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate (CAS: 1630907-08-2) is a bicyclic amine derivative featuring a spirocyclic scaffold. Its molecular formula is C28H50N4O8, with a molecular weight of 570.7186 g/mol . The compound is synthesized as a hemioxalate salt, indicating a 2:1 molar ratio between the parent amine and oxalic acid. It is commercially available at ≥98% purity and is utilized in pharmaceutical research, particularly as a precursor for bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibition .
The spiro[4.5]decane core provides conformational rigidity, while the tert-butyl carboxylate group enhances solubility and stability. The hemioxalate salt form further improves crystallinity and handling properties .
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-5-4-6-13(15)7-8-14-10-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWAZGQMSXUQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCNC2.CC(C)(C)OC(=O)N1CCCCC12CCNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate typically involves the reaction of tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically performed at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Spiro System | Diaza Positions | Salt Form | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate (Target Compound) | 1630907-08-2 | C28H50N4O8 | [4.5]decane | 2,6 | Hemioxalate (2:1) | 570.7186 |
| Tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate | Not Provided | Likely C18H30N2O6 | [3.4]octane | 2,5 | Hemioxalate (2:1) | ~370 (estimated) |
| 8-Boc-1,8-diazaspiro[4.5]decane oxalate | 959841-74-8 | Not Provided | [4.5]decane | 1,8 | Oxalate (1:1) | Not Provided |
| Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) | 1041026-71-4 | Likely C20H34N2O8 | [3.3]heptane | 2,6 | Oxalate (2:1) | ~454 (estimated) |
| Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | 896464-16-7 | C15H26N2O2 | [3.5]nonane | 2,7 | None (Free base) | 266.38 |
Analysis of Structural and Functional Variations
Spiro System Size and Rigidity
- The target compound’s [4.5]decane system (7-membered spiro ring) offers greater conformational flexibility compared to smaller systems like [3.3]heptane (6-membered) or [3.4]octane (7-membered but asymmetrical) . Larger spiro systems may enhance binding to bulkier enzyme pockets or receptors .
Diaza Group Positioning
- Shifting diaza positions (e.g., 1,8 vs. For example, the 1,8-diaza configuration (CAS 959841-74-8) may favor interactions with acidic residues in enzymes .
Salt Form and Solubility
- Hemioxalate salts (2:1 amine-to-acid ratio) generally exhibit higher solubility in polar solvents than 1:1 oxalate salts due to reduced lattice energy .
- The free base (e.g., CAS 896464-16-7) lacks salt-associated solubility but offers easier functionalization in synthetic workflows .
Molecular Weight and Pharmacokinetics
- The target compound’s high molecular weight (570.7186 g/mol) may limit blood-brain barrier permeability compared to lighter analogs like tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (266.38 g/mol) .
Biological Activity
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate (CAS Number: 1630907-08-2) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C28H50N4O8
- Molecular Weight : 570.72 g/mol
- CAS Number : 1630907-08-2
- Purity : Typically ≥97%
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The diazaspiro structure is known for conferring unique pharmacological properties, including potential interactions with neurotransmitter systems and enzyme inhibition.
Biological Activity Overview
- Anticonvulsant Activity : Compounds with similar diazaspiro structures have demonstrated anticonvulsant properties. This activity may be related to modulation of neurotransmitter release and receptor activity in the central nervous system (CNS) .
- Anti-inflammatory Effects : Some derivatives of spiro compounds have shown promise as anti-inflammatory agents, potentially through inhibition of pro-inflammatory cytokines and pathways .
- Antidiabetic Properties : Research indicates that certain spiro compounds can enhance insulin sensitivity and glucose uptake in muscle cells, suggesting a role in diabetes management .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate:
- In vitro Studies : Laboratory experiments have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .
- In vivo Studies : Animal models have demonstrated that administration of this compound can lead to reduced seizure frequency in models of epilepsy, supporting its anticonvulsant potential .
Data Table
Case Studies
-
Case Study on Anticonvulsant Activity :
- A study involving animal models of epilepsy showed that tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate significantly decreased seizure episodes compared to control groups.
- Dosage and administration routes were optimized for maximum efficacy.
-
Case Study on Cytotoxicity :
- In vitro assays revealed that the compound induced apoptosis in human cancer cell lines at micromolar concentrations.
- Mechanistic studies indicated involvement of mitochondrial pathways in mediating cell death.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate?
Methodological Answer: Synthesis typically involves spirocyclic ring formation via intramolecular cyclization of a Boc-protected precursor. Key steps include:
- Amide coupling : Reacting tert-butyl carbamate derivatives with spirocyclic amine intermediates (e.g., 2,6-diazaspiro[4.5]decane) under carbodiimide-mediated conditions .
- Salt formation : The hemioxalate salt is generated by reacting the free base with oxalic acid in a 2:1 molar ratio, followed by recrystallization in polar solvents like ethanol or acetone .
- Purification : Column chromatography (silica gel, EtOAc/hexane) or preparative HPLC ensures >95% purity .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Confirm spirocyclic geometry and Boc-protection via ¹H/¹³C NMR. Key signals include tert-butyl protons (δ ~1.4 ppm) and sp³-hybridized nitrogen atoms in the diazaspiro ring (δ 3.0–4.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₃H₂₅ClN₂O₂, [M+H⁺]⁺ = 277.16) .
- X-ray crystallography : Resolve ambiguities in spirocyclic conformation, particularly for hemioxalate counterion interactions .
Q. What storage conditions ensure long-term stability?
Methodological Answer:
- Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group .
- Avoid moisture and light; use amber vials with PTFE-lined caps .
- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of diazaspiro compounds?
Methodological Answer:
- Reaction optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DMF) to improve cyclization efficiency. For example, THF may favor spiro ring closure over linear byproducts .
- Mechanistic studies : Use DFT calculations to identify energy barriers in spirocyclic transition states .
- Reproducibility protocols : Standardize stoichiometry (e.g., oxalic acid equivalence for hemioxalate formation) and reaction times across batches .
Q. What role does the hemioxalate counterion play in modulating reactivity for medicinal chemistry applications?
Methodological Answer:
- Solubility enhancement : Hemioxalate salts improve aqueous solubility (e.g., >10 mg/mL in PBS) compared to free bases, facilitating biological assays .
- Crystallinity : The counterion stabilizes crystal packing, enabling co-crystallization with target proteins (e.g., kinases) for structure-based drug design .
- pH-dependent release : In physiological conditions (pH 7.4), the hemioxalate dissociates, releasing the active spirocyclic base for target engagement .
Q. How can researchers address discrepancies in spectroscopic data for spirocyclic diaza compounds?
Methodological Answer:
- Dynamic NMR analysis : Detect conformational flexibility (e.g., ring puckering) by variable-temperature ¹H NMR .
- Isotopic labeling : Use ¹⁵N-labeled analogs to distinguish overlapping nitrogen signals in crowded regions .
- Cross-validation : Compare data with structurally characterized analogs (e.g., tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, CAS 236406-61-4) .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
